![molecular formula C21H22N2O4S B4751418 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide](/img/structure/B4751418.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide
Overview
Description
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide is a chemical compound known for its potential therapeutic applications. It belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target and activate androgen receptors in the body.
Mechanism of Action
The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide involves its selective binding and activation of androgen receptors in muscle and bone tissues. This leads to an increase in protein synthesis and muscle mass, as well as an increase in bone density. Moreover, it has been found to have a lower risk of androgenic side effects compared to traditional anabolic steroids.
Biochemical and Physiological Effects
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide has been shown to have several biochemical and physiological effects, including an increase in muscle mass and bone density, as well as a decrease in fat mass. It has also been found to improve physical performance and endurance in athletes and bodybuilders. Moreover, it has been found to have a lower risk of androgenic side effects compared to traditional anabolic steroids.
Advantages and Limitations for Lab Experiments
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide has several advantages for lab experiments, including its selective binding and activation of androgen receptors in muscle and bone tissues, as well as its lower risk of androgenic side effects compared to traditional anabolic steroids. However, it also has some limitations, including the need for further studies to determine its long-term safety and efficacy, as well as its potential for abuse in athletes and bodybuilders.
Future Directions
There are several future directions for the study of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide, including its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and hypogonadism. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for abuse in athletes and bodybuilders. Moreover, there is a need for the development of new and improved N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide with higher selectivity and lower risk of androgenic side effects.
Scientific Research Applications
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-naphthyloxy)propanamide has been extensively studied for its potential therapeutic applications in several areas, including muscle wasting, osteoporosis, and hypogonadism. It has been shown to selectively target and activate androgen receptors in muscle and bone tissues, leading to an increase in muscle mass and bone density. Moreover, it has been found to have a lower risk of androgenic side effects compared to traditional anabolic steroids.
properties
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-naphthalen-2-yloxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15(27-20-12-11-16-7-4-5-8-17(16)13-20)21(24)22-18-9-6-10-19(14-18)23(2)28(3,25)26/h4-15H,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGAPKTSKDGLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)N(C)S(=O)(=O)C)OC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(naphthalen-2-yloxy)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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